molecular formula C20H25N5 B11608147 1-[3-(Dimethylamino)propylamino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 384801-43-8

1-[3-(Dimethylamino)propylamino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11608147
CAS No.: 384801-43-8
M. Wt: 335.4 g/mol
InChI Key: PNMMZDRRKIZMRU-UHFFFAOYSA-N
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Description

1-[3-(Dimethylamino)propylamino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrido[1,2-a]benzimidazole core, which is a fused bicyclic system, and is functionalized with a dimethylamino group and a propyl chain. The presence of these functional groups imparts specific chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Dimethylamino)propylamino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic synthesis. One common approach includes the following steps:

    Formation of the Pyrido[1,2-a]benzimidazole Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as 2-aminobenzimidazole and a pyridine derivative.

    Introduction of the Propyl Chain: The propyl group can be introduced via alkylation reactions using propyl halides under basic conditions.

    Attachment of the Dimethylamino Group: This step often involves the reaction of the intermediate with dimethylamine or its derivatives under controlled conditions.

    Formation of the Carbonitrile Group: The nitrile group can be introduced through a cyanation reaction, typically using reagents like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Dimethylamino)propylamino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the propyl chain, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: N-oxides, hydroxylated derivatives

    Reduction: Amines, reduced nitrile derivatives

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

1-[3-(Dimethylamino)propylamino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 1-[3-(Dimethylamino)propylamino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Dimethylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
  • 1-(3-Dimethylaminopropyl)-3-phenylurea
  • 3-(Dimethylamino)-1-propyl chloride hydrochloride

Uniqueness

1-[3-(Dimethylamino)propylamino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific combination of functional groups and the pyrido[1,2-a]benzimidazole core. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

384801-43-8

Molecular Formula

C20H25N5

Molecular Weight

335.4 g/mol

IUPAC Name

1-[3-(dimethylamino)propylamino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C20H25N5/c1-4-8-15-13-19(22-11-7-12-24(2)3)25-18-10-6-5-9-17(18)23-20(25)16(15)14-21/h5-6,9-10,13,22H,4,7-8,11-12H2,1-3H3

InChI Key

PNMMZDRRKIZMRU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)NCCCN(C)C)C#N

solubility

40.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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